1-异氰酸酯-3-(丙-2-基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

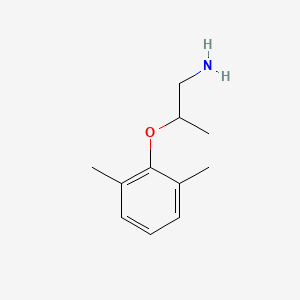

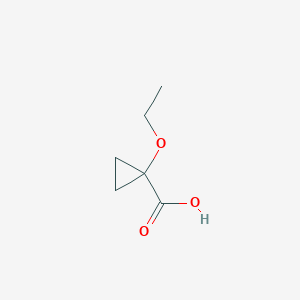

1-Isocyanato-3-(propan-2-yl)benzene is a compound that belongs to the class of isocyanates, which are known for their reactivity and are widely used in the production of polyurethane materials, pharmaceuticals, and other industrial applications. Isocyanates like 1-Isocyanato-3-(propan-2-yl)benzene are characterized by the presence of the isocyanate group (-N=C=O) attached to an aromatic ring, which in this case is further substituted with an isopropyl group.

Synthesis Analysis

The synthesis of isocyanate derivatives can be complex due to the hazardous nature of some reagents involved. For instance, the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a related compound, has traditionally involved the use of phosgene, a highly toxic and reactive compound. However, research has been directed towards finding safer, more environmentally friendly methods. A study on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis has shown that it can be prepared via a liquid phase reaction using bis(trichloromethyl) carbonate as a safer alternative to phosgene. The optimized conditions for this reaction include a specific molar ratio of reactants, reaction temperature, and time, resulting in a significant yield of 83.35% .

Molecular Structure Analysis

The molecular structure of isocyanates is crucial for their reactivity. In the case of alkyl isocyanides, which are similar in structure to 1-Isocyanato-3-(propan-2-yl)benzene, the reactivity can be observed in their ability to undergo cycloaddition reactions. For example, alkyl isocyanides can react with 3-benzylidene-2,4-pentanedione to form furan derivatives through a [1+4] cycloaddition, resulting in densely functionalized furan ring systems. The molecular structure of these products can be confirmed by spectroscopic methods such as 1H NMR, which in one study revealed an AB pattern indicating restricted rotation due to steric hindrance .

Chemical Reactions Analysis

Isocyanates are known for their participation in a variety of chemical reactions, primarily due to the electrophilic nature of the isocyanate group. The reactivity of isocyanates like 1-Isocyanato-3-(propan-2-yl)benzene can be harnessed in the synthesis of complex organic molecules. For example, the reaction between alkyl isocyanides and diketones can lead to the formation of furan derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of isocyanates are influenced by their molecular structure. The presence of the isocyanate group contributes to their reactivity, while substituents on the aromatic ring can affect properties such as solubility, stability, and resistance to environmental factors. For example, 1,3-Bis(isocyanatomethyl)benzene exhibits excellent yellowing resistance and weather resistance, making it suitable for applications in optical polymer composites and the automotive industry . The modification of the aromatic ring, as seen in the synthesis of nonlinear optical molecules, can also impact the optical properties, with changes in conjugation length affecting the absorption maxima and nonlinear optical behavior .

科学研究应用

在光学聚合物复合材料中的应用

1-异氰酸酯-3-(丙-2-基)苯由于其与其他异氰酸酯的结构相似性,可能在光学聚合物复合材料中找到应用。1,3-双(异氰酸甲酯)苯等异氰酸酯以其高品质性能、优异的耐黄变性和耐候性而闻名。这些特性使其适用于光学聚合物复合材料、建筑、汽车和其他行业。董建勋等人的一项研究 (2018) 侧重于由间二甲苯二胺和碳酸双(三氯甲基)酯合成 1,3-双(异氰酸甲酯)苯的优化,突出了无光气绿色合成工艺对异氰酸酯的重要性,因为它们具有广泛的应用和环境问题 (董建勋、郑晓光、李晓辉、张晓鹏、冯晓燕,2018)。

在聚合中的催化应用

异氰酸烯烃如 2-丙烯基异氰酸酯因其在聚合过程中的作用而受到研究。2-丙烯基异氰酸酯与三甲基甲硅烷基甲基丙烯酸酯(一种电子受体单体)的共聚反应证明了异氰酸酯在制造具有特定性能的聚合物方面的潜力。这些聚合物可在材料科学与工程等各个领域得到应用。W. Mormann 和 A. Grimm (1998) 的研究深入了解了聚合行为和所得聚合物的性能,表明了异氰酸酯在聚合物化学中的多功能性 (W. Mormann 和 A. Grimm,1998)。

杂化有机/无机材料合成

1-异氰酸酯-3-(丙-2-基)苯的独特结构表明其在杂化有机/无机材料合成中具有潜力。一个例子是 1,2-二氢-1,2-氮杂硼环的合成和表征,这代表了 BN 杂环的化学和性质的重大进步。此类材料可在生物医学研究和材料科学中得到应用,弥合了有机化学和无机化学之间的差距 (Adam J. V. Marwitz、M. H. Matus、L. Zakharov、D. Dixon 和 Shih‐Yuan Liu,2009)。

镧系元素催化的羰基化

1-异氰酸酯-3-(丙-2-基)苯等异氰酸酯可参与镧系元素催化的羰基化反应,有助于合成苯并稠合的 1,3-二杂原子五元和六元杂环。此工艺代表了异氰酸酯在催化中的新应用,为具有潜在药物和农用化学品应用的广泛杂环化合物提供了一条途径 (景玉峰、刘瑞婷、林杨柳、周希庚,2014)。

安全和危害

属性

IUPAC Name |

1-isocyanato-3-propan-2-ylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)9-4-3-5-10(6-9)11-7-12/h3-6,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLLJZFRQMSRRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566052 |

Source

|

| Record name | 1-Isocyanato-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55304-09-1 |

Source

|

| Record name | 1-Isocyanato-3-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

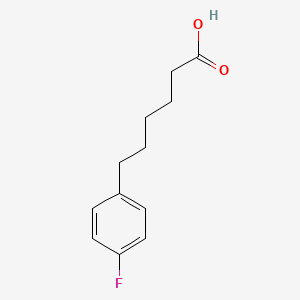

![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)